An In-depth Technical Guide to Pyrazine-2-sulfonyl Fluoride: A Versatile Tool in Chemical Biology and Drug Discovery
An In-depth Technical Guide to Pyrazine-2-sulfonyl Fluoride: A Versatile Tool in Chemical Biology and Drug Discovery
Introduction
Pyrazine-2-sulfonyl fluoride is a heterocyclic aromatic compound that has emerged as a significant building block and chemical probe in the fields of medicinal chemistry, chemical biology, and drug discovery. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules and approved drugs.[1][2][3] The incorporation of a sulfonyl fluoride group onto this privileged scaffold imparts unique reactivity, allowing for its use as a covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Pyrazine-2-sulfonyl fluoride, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Pyrazine-2-sulfonyl fluoride possesses a planar hexagonal pyrazine ring attached to a sulfonyl fluoride group (-SO₂F) at the 2-position. The presence of the electron-withdrawing sulfonyl fluoride group and the two nitrogen atoms within the aromatic ring significantly influences its electronic properties and reactivity.
Key Physicochemical Data
A summary of the key physicochemical properties of Pyrazine-2-sulfonyl fluoride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₃FN₂O₂S | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| CAS Number | 2090368-34-4 | |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane | General knowledge |
| InChI | InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | [4] |
| SMILES | C1=CN=C(C=N1)S(=O)(=O)F | [4] |
Note: Experimental data for some properties like melting and boiling points are not widely published. These properties can be estimated using computational models.
The sulfonyl fluoride moiety is a key feature of this molecule. It is relatively stable and less reactive than other sulfonyl halides, such as sulfonyl chlorides. This tuned reactivity makes it an ideal "warhead" for covalent inhibitors, as it can selectively react with nucleophilic residues in proteins under physiological conditions while exhibiting reasonable stability in aqueous media.[5]
Synthesis of Pyrazine-2-sulfonyl Fluoride
The synthesis of pyrazine-2-sulfonyl fluoride can be achieved through several synthetic routes. A common approach involves the oxidation of a corresponding thiol or sulfinate precursor, followed by fluorination.
Representative Synthetic Protocol
A general method for the synthesis of aryl sulfonyl fluorides can be adapted for Pyrazine-2-sulfonyl fluoride. One plausible route begins with 2-mercaptopyrazine, which can be oxidized to the corresponding sulfonyl chloride and subsequently converted to the sulfonyl fluoride.
Step 1: Oxidation of 2-Mercaptopyrazine to Pyrazine-2-sulfonyl Chloride
-
Dissolve 2-mercaptopyrazine in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as chlorine gas or N-chlorosuccinimide (NCS), while maintaining the temperature below 10 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyrazine-2-sulfonyl chloride.
Step 2: Fluorination of Pyrazine-2-sulfonyl Chloride
-
Dissolve the pyrazine-2-sulfonyl chloride in an anhydrous aprotic solvent like acetonitrile or dichloromethane.
-
Add a source of fluoride, such as potassium fluoride (KF) or a phase-transfer catalyst system (e.g., KF and 18-crown-6).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Pyrazine-2-sulfonyl fluoride.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions. Appropriate safety precautions must be taken when handling the reagents involved.
Caption: A simplified workflow for the synthesis of Pyrazine-2-sulfonyl Fluoride.
Chemical Reactivity and Mechanistic Insights
The reactivity of Pyrazine-2-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This group can undergo nucleophilic attack by various nucleophiles, most notably the side chains of amino acid residues in proteins.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. SuFEx reactions are characterized by their high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[6]
The key features of sulfonyl fluoride reactivity include:
-
Thermodynamic Stability: Sulfonyl fluorides are generally stable to hydrolysis and thermolysis, contributing to their suitability as chemical probes.
-
Resistance to Reduction: Unlike other sulfonyl halides, the S-F bond is resistant to reduction.
-
Selective Reactivity: They react chemoselectively at the sulfur atom, primarily with strong nucleophiles.
Covalent Modification of Proteins
In the context of chemical biology, Pyrazine-2-sulfonyl fluoride serves as a covalent probe that can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, and histidine.[5][7] The pyrazine ring can act as a recognition element, directing the sulfonyl fluoride "warhead" to specific binding pockets within a protein. Upon binding, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, forming a stable covalent bond. This irreversible inhibition can be a powerful tool for studying protein function and for the development of targeted covalent inhibitors.
Caption: Mechanism of covalent protein modification by Pyrazine-2-sulfonyl Fluoride.
Applications in Chemical Biology and Drug Discovery
The unique properties of Pyrazine-2-sulfonyl fluoride make it a valuable tool in several areas of research and development.
Covalent Inhibitor Development
The development of targeted covalent inhibitors has gained significant momentum in recent years. Pyrazine-2-sulfonyl fluoride can be incorporated into small molecules to create potent and selective covalent inhibitors. The pyrazine core can be functionalized to optimize binding affinity and selectivity for a target protein, while the sulfonyl fluoride group provides the covalent trapping mechanism. This approach has been successfully applied to various target classes, including kinases.[8]
Chemical Probe for Target Identification and Validation
Pyrazine-2-sulfonyl fluoride and its derivatives can be used as chemical probes to identify and validate new drug targets. By covalently labeling proteins in complex biological systems, these probes can be used in chemoproteomic workflows to identify the binding partners of a particular pharmacophore. This information is invaluable for understanding the mechanism of action of bioactive compounds and for identifying potential off-target effects.
Fragment-Based Drug Discovery (FBDD)
In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for weak binding to a target protein. Pyrazine-2-sulfonyl fluoride can be considered a reactive fragment. The covalent nature of the interaction can facilitate the detection of even weak binding events, making it a useful tool in FBDD campaigns.[5]
Experimental Protocol: Screening for Covalent Protein Modification
This protocol outlines a general workflow for assessing the covalent modification of a target protein by Pyrazine-2-sulfonyl fluoride using mass spectrometry.
Materials:
-
Purified target protein
-
Pyrazine-2-sulfonyl fluoride
-
Reaction buffer (e.g., PBS or Tris, pH 7.4)
-
Quenching solution (e.g., dithiothreitol or β-mercaptoethanol)
-
LC-MS system for intact protein analysis
Procedure:
-
Protein-Inhibitor Incubation:
-
Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).
-
Add Pyrazine-2-sulfonyl fluoride from a stock solution in DMSO to the protein solution to achieve the desired final concentration (e.g., 1-100 µM). The final DMSO concentration should be kept low (typically <1%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-24 hours). Include a control sample with protein and DMSO only.
-
-
Quenching the Reaction:
-
After the incubation period, add a quenching solution to consume any unreacted Pyrazine-2-sulfonyl fluoride.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the protein samples using a suitable method, such as a C4 ZipTip or dialysis, to remove salts and other small molecules that could interfere with the MS analysis.
-
-
Intact Protein Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the mass of the intact protein.
-
Compare the mass of the protein from the inhibitor-treated sample to the control sample. A mass shift corresponding to the molecular weight of the pyrazine-sulfonyl moiety (minus HF) indicates covalent modification.
-
Safety and Handling
Pyrazine-2-sulfonyl fluoride should be handled with care in a well-ventilated laboratory fume hood. As with other sulfonyl fluorides, it is expected to be corrosive and can cause severe skin burns and eye damage.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Pyrazine-2-sulfonyl fluoride is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its unique combination of a biologically relevant pyrazine scaffold and a tunable reactive sulfonyl fluoride group makes it an attractive building block for the design of covalent probes and inhibitors. The principles of SuFEx chemistry provide a robust framework for its application in the selective modification of proteins, enabling deeper insights into biological processes and paving the way for the development of novel therapeutics. As our understanding of covalent drug design continues to evolve, the utility of reagents like Pyrazine-2-sulfonyl fluoride is poised to expand even further.
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